Cap-dependent endonuclease-IN-21

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

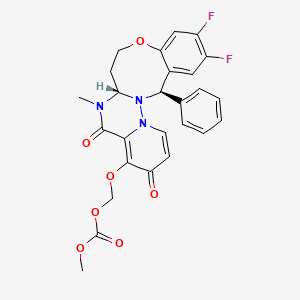

L'endonucléase dépendante de la coiffe-IN-21 est un composé connu pour ses effets inhibiteurs sur l'enzyme endonucléase dépendante de la coiffe, qui est cruciale pour la transcription de l'ARN viral

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'endonucléase dépendante de la coiffe-IN-21 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse commence généralement par la préparation d'une structure de base, suivie de l'introduction de divers groupes fonctionnels pour améliorer son activité inhibitrice. Les réactifs courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les groupes protecteurs pour garantir les transformations chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de l'endonucléase dépendante de la coiffe-IN-21 implique le passage à plus grande échelle des procédures de synthèse en laboratoire. Cela nécessite l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité pour assurer la cohérence et la pureté du produit final. Des techniques telles que la cristallisation, la chromatographie et la distillation sont souvent utilisées dans le processus de production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

L'endonucléase dépendante de la coiffe-IN-21 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.

Substitution : Nucléophiles tels que les halogénures, les amines ou les alcools, et électrophiles comme les halogénures d'alkyle ou les chlorures d'acyle sous température et pression contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, la réduction peut produire des alcools ou des amines, et les réactions de substitution peuvent entraîner la formation de nouvelles liaisons carbone-carbone ou carbone-hétéroatome.

Applications de la recherche scientifique

L'endonucléase dépendante de la coiffe-IN-21 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition de l'endonuclease et pour développer de nouvelles méthodologies de synthèse.

Biologie : Employé dans la recherche pour comprendre le rôle des endonucléases dépendantes de la coiffe dans la réplication et la transcription virales.

Médecine : Enquête sur son potentiel comme médicament antiviral, en particulier contre les virus grippaux, en inhibant le mécanisme de capture de la coiffe de la transcription de l'ARN viral.

Industrie : Utilisé dans le développement de nouvelles thérapies antivirales et dans la production de composés connexes avec une efficacité et des profils de sécurité améliorés.

Mécanisme d'action

L'endonucléase dépendante de la coiffe-IN-21 exerce ses effets en inhibant l'enzyme endonucléase dépendante de la coiffe, qui est essentielle pour l'initiation de la transcription de l'ARN viral. Cette enzyme clive la structure de la coiffe 5' des pré-ARNm hôtes, fournissant des amorces pour la synthèse de l'ARN viral. En inhibant cette enzyme, l'endonucléase dépendante de la coiffe-IN-21 empêche le processus de capture de la coiffe, bloquant ainsi la réplication et la transcription virales. Les cibles moléculaires impliquées comprennent le site actif de l'enzyme endonucléase et les ions métalliques associés nécessaires à son activité catalytique.

Applications De Recherche Scientifique

Cap-dependent endonuclease-IN-21 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of endonuclease inhibition and to develop new synthetic methodologies.

Biology: Employed in research to understand the role of cap-dependent endonucleases in viral replication and transcription.

Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses, by inhibiting the cap-snatching mechanism of viral RNA transcription.

Industry: Utilized in the development of new antiviral therapies and in the production of related compounds with improved efficacy and safety profiles.

Mécanisme D'action

Cap-dependent endonuclease-IN-21 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the initiation of viral RNA transcription. This enzyme cleaves the 5’ cap structure of host pre-mRNAs, providing primers for viral RNA synthesis. By inhibiting this enzyme, this compound prevents the cap-snatching process, thereby blocking viral replication and transcription. The molecular targets involved include the active site of the endonuclease enzyme and the associated metal ions required for its catalytic activity.

Comparaison Avec Des Composés Similaires

L'endonucléase dépendante de la coiffe-IN-21 est unique dans son inhibition spécifique de l'enzyme endonucléase dépendante de la coiffe. Les composés similaires comprennent :

Baloxavir marboxil : Un autre inhibiteur de l'endonuclease dépendante de la coiffe utilisé comme médicament antiviral contre les virus grippaux.

Tanshinone I : Identifié comme un inhibiteur de l'endonuclease dépendante de la coiffe avec des effets antiviraux à large spectre.

Emodine : Exhibe une activité inhibitrice contre les endonucléases dépendantes de la coiffe et a des applications antivirales potentielles.

Comparée à ces composés, l'endonucléase dépendante de la coiffe-IN-21 peut offrir des avantages distincts en termes de puissance, de sélectivité et de profil de sécurité, ce qui en fait un candidat prometteur pour un développement et une recherche plus approfondis.

Propriétés

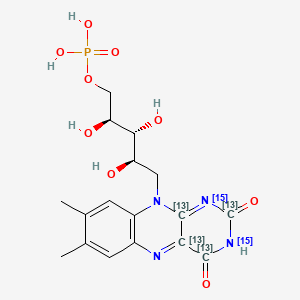

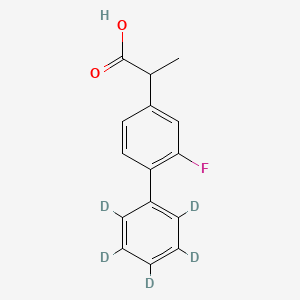

Formule moléculaire |

C26H23F2N3O7 |

|---|---|

Poids moléculaire |

527.5 g/mol |

Nom IUPAC |

[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1 |

Clé InChI |

NKFNQBUTOXCBGL-FCHUYYIVSA-N |

SMILES isomérique |

CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

SMILES canonique |

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)